锑酸钡

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Barium antimonate is a compound composed of barium and antimony ions . It was first mentioned by L. HEFFTER, who obtained this compound in crystalline form by keeping the amorphous precipitate, formed when hot solutions of barium chloride and sodium antimonate are mixed, during a long time in contact with the mother-liquor at a temperature below 0° .

Synthesis Analysis

Barium antimonate can be synthesized via high-temperature solid-state reactions . Single crystals of the title compounds are prepared from melts of Ba and Sb2O3 at 800 °C .Chemical Reactions Analysis

Barium reacts quickly with oxygen in air, and with most non-metals . A soluble carbonate such as ammonium carbonate reacts with Ba2+ to precipitate white barium carbonate . Antimony is brittle and silvery. Not very active, but reacts with oxygen, sulfur and chlorine at high temperatures .Physical And Chemical Properties Analysis

Barium is a soft, silvery metal that rapidly tarnishes in air and reacts with water . Antimony is brittle and silvery. Not very active, but reacts with oxygen, sulfur and chlorine at high temperatures .科学研究应用

硫酸钡(BaSO4),与锑酸钡密切相关,已被研究其抗菌特性。将纳米硫酸钡纳入材料如聚氨酯中,可增强其对细菌(如金黄色葡萄球菌和绿脓杆菌)的抗菌特性。这表明在临床环境中减少医院获得性感染的潜在应用(Aninwene et al., 2013)。

锑酸钡添加剂在钛酸钡介质体中影响介电特性。将不同的锑酸盐添加到钛酸钡中可以显著改变居里峰和介电常数,表明在开发具有特定介电特性材料方面具有应用(Coffeen, 1956)。

纳米晶Ba2DySbO6,一种钡镝锑酸盐,已被合成并表征其介电特性。它具有复杂的立方钙钛矿晶体结构,在材料科学领域,特别是在介电方面具有显著的潜力(Vijayakumar et al., 2009)。

钛酸钡纳米颗粒,与锑酸钡密切相关,已被评估其抗菌和抗生物膜活性。它们对人类致病菌的有效性以及在各种应用中作为抗菌剂的潜力已经得到证明(Shah et al., 2018)。

锑酸钡已被研究作为各种类型搪瓷的白云石。它在提高搪瓷的遮盖力和耐酸性方面的有效性表明在涂料和油漆制造中的应用(Coffeen, 1949)。

已审查了钡的健康影响,包括锑酸钡,重点关注其生物富集和潜在健康影响。这项研究对于了解含钡化合物的安全性和环境影响至关重要(Kravchenko et al., 2014)。

已确定了钡的独特的抑菌作用,特别是对某些绿脓杆菌物种。这一发现对微生物研究具有重要意义,并可能有助于开发新的抗菌策略(Sivolodskii, 1992)。

已合成并研究了氧锑酸钡的晶体结构,表明在材料科学和晶体学中具有潜在应用(Emmerling et al., 2004)。

已探讨了将钡离子纳入生物材料中,研究了其益处和风险。这项研究对于开发生物医学应用中的新材料具有重要意义(Kovrlija et al., 2021)。

作用机制

Barium sulfate is a heavy metal with a high atomic number (Z=56) and a K shell binding energy (K-edge of 37.4 keV) very close to that of most diagnostic x-ray beams. Due to these characteristics, barium is an ideal medium for the absorption of x-rays . The reduction of antimony from its pentavalent to its trivalent form is the principal mechanism behind the action of antimonials against leishmaniasis .

安全和危害

未来方向

The potential health effects of barium exposure are largely based on animal studies, while epidemiological data for humans, specifically for chronic low-level exposures, are sparse. The reported health effects include cardiovascular and kidney diseases, metabolic, neurological, and mental disorders . Future research is needed to develop an understanding of barium bioaccumulation in order to mitigate its potential health impacts in various exposed populations .

属性

IUPAC Name |

barium(2+);distiborate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ba.8O.2Sb/q3*+2;;;6*-1;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBHWFYKVOBYRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

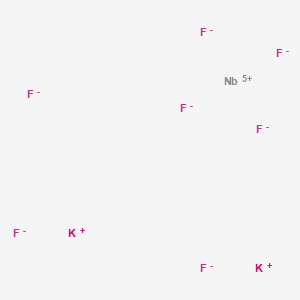

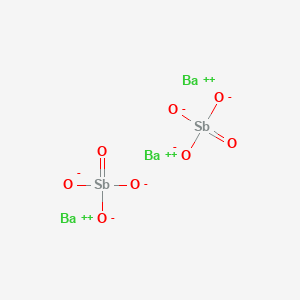

[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba3O8Sb2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596375 |

Source

|

| Record name | Barium stiborate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

783.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium antimonate | |

CAS RN |

15600-59-6 |

Source

|

| Record name | Barium stiborate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B94412.png)

![[(1e)-1-Nitroprop-1-En-2-Yl]benzene](/img/structure/B94431.png)